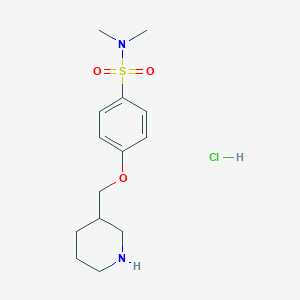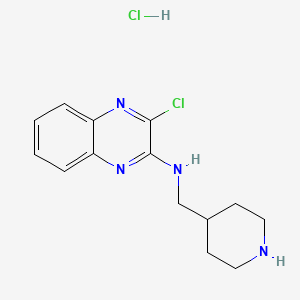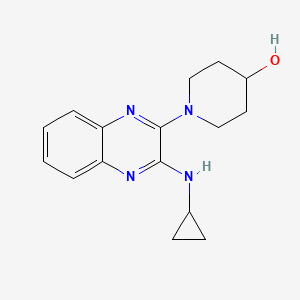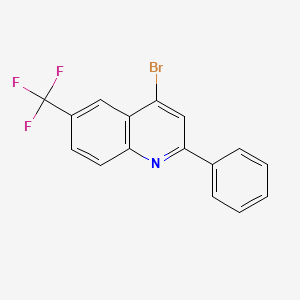
4-Bromo-2-phenyl-6-trifluoromethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-phenyl-6-trifluoromethylquinoline is an organic compound with a unique molecular structure that includes a bromine atom, a phenyl group, and a trifluoromethyl group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method is the cyclization of 2-trifluoromethylaniline with appropriate reagents to form the quinoline core, followed by bromination and phenylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenyl-6-trifluoromethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
4-Bromo-2-phenyl-6-trifluoromethylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: This compound has a similar quinoline core but with a fluorine atom instead of a phenyl group.
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline: Another similar compound with a fluorine atom at the 6-position instead of a phenyl group.
Uniqueness
4-Bromo-2-phenyl-6-trifluoromethylquinoline is unique due to the presence of both a phenyl group and a trifluoromethyl group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1189106-10-2 |
|---|---|
Molecular Formula |
C16H9BrF3N |
Molecular Weight |
352.15 g/mol |
IUPAC Name |
4-bromo-2-phenyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9BrF3N/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)16(18,19)20/h1-9H |
InChI Key |
WCQLYWNDNMHCQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


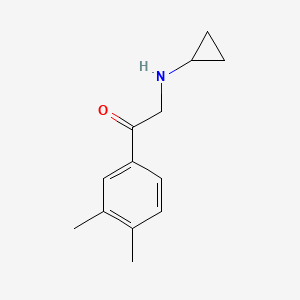
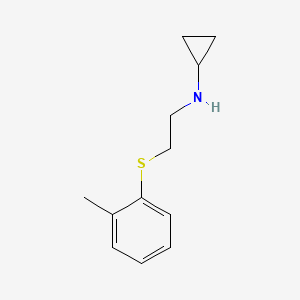
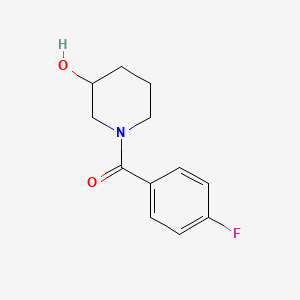
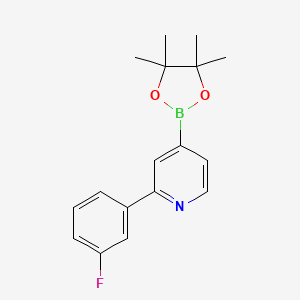
![3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500561.png)
![3-[4-(Morpholine-4-carbonyl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500562.png)
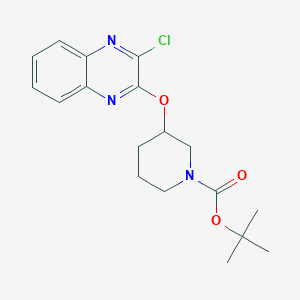
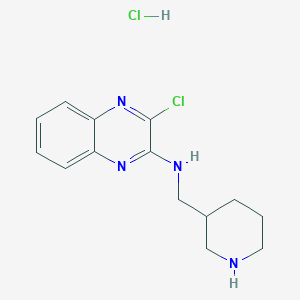
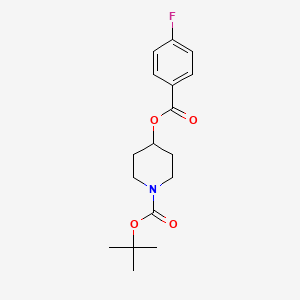
![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)
![4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500568.png)
